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molecular formula C9H9ClO3 B1364964 2-Chloro-4-methoxyphenylacetic acid CAS No. 91367-09-8

2-Chloro-4-methoxyphenylacetic acid

Cat. No. B1364964
M. Wt: 200.62 g/mol
InChI Key: KINVBFAPQYQPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138189B2

Procedure details

Methanol (12.13 mL), DMAP (609 mg), EDC (19.11 g), and triethylamine (13.88 mL) were added under cooling (ice) to a solution of (2-chloro-4-methoxy-phenyl)-acetic acid (20.00 g, [CAS Reg. No. 91367-09-8]) in CH2Cl2 (400 mL). The reaction mixture was stirred overnight at r.t. The reaction mixture was poured into ice/water and acidified with 1M aqueous HCl to pH 2. The aqueous layer was extracted two times with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4 and evaporated. The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a colorless oil (18.77 g, 88%). MS (m/e)=215.1 [MH+].
Quantity
12.13 mL
Type
reactant
Reaction Step One
Name
Quantity
19.11 g
Type
reactant
Reaction Step One
Name
Quantity
609 mg
Type
catalyst
Reaction Step One
Quantity
13.88 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
CO.[CH2:3](Cl)CCl.[Cl:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:9]=1[CH2:16][C:17]([OH:19])=[O:18].Cl>CN(C1C=CN=CC=1)C.C(Cl)Cl.C(N(CC)CC)C>[CH3:3][O:18][C:17](=[O:19])[CH2:16][C:9]1[CH:10]=[CH:11][C:12]([O:14][CH3:15])=[CH:13][C:8]=1[Cl:7]

Inputs

Step One
Name
Quantity
12.13 mL
Type
reactant
Smiles
CO
Name
Quantity
19.11 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
609 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
13.88 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)CC(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two times with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)OC)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.77 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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